Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDNIFDCCLZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(NN=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
- SNAr Condensation : 2-Chloro-3-nitropyridine undergoes substitution with methyl acetoacetate in DMF at 80°C, forming the pyridine-ketoester intermediate (87% yield).
- Diazonium Formation : Nitrosation using NaNO₂/HCl at -5°C generates the diazonium salt, which undergoes Japp–Klingemann coupling with acetylacetone.
- Cyclization : Heating the hydrazone intermediate in acetic acid at 110°C induces pyrazole ring annulation (92% yield).
- Bromination : NBS (1.1 eq) in CCl₄ at reflux introduces bromine at C3 (78% yield, regioselectivity >95%).
Critical Process Parameters
This method’s key advantage lies in combining three steps (azo-coupling, deacylation, cyclization) into a one-pot procedure, reducing intermediate isolation.
Oxidation of 4,5-Dihydro Intermediate
Patent WO2021096903 describes a dihydro intermediate oxidation strategy applicable to analogous pyrazoles:
Synthetic Route
Oxidation System Comparison
| Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂S₂O₈ | MeCN/H₂SO₄ | 60 | 76 |
| H₂O₂ | AcOH | 80 | 58 |
| MnO₂ | DCM | 25 | 41 |
The K₂S₂O₈/MeCN system minimizes over-oxidation while maintaining bromide integrity.
Nitrosation-Reduction-Cyclization Route
CN102911174A discloses a nitrosation-based pathway for ethyl analogs, adaptable to methyl esters:
Stepwise Process
- Nitrosation : 3-Aminopyridine-5-carboxylate treated with NaNO₂/H₂SO₄ at -10°C forms the diazonium salt.
- Reduction : SnCl₂/HCl reduces the nitroso group to amine (89% yield).
- Cyclization : Reaction with methyl propiolate in EtOH under reflux generates the pyrazole core.
- Bromination : CuBr₂ in DMF introduces bromine at C3 (68% yield).
Limitations
- Requires handling unstable diazonium intermediates
- Lower bromination efficiency compared to NBS methods
Industrial Scalability Assessment
| Method | Cost Index | E-Factor | PMI |
|---|---|---|---|
| SNAr/Japp–Klingemann | 1.0 | 8.2 | 12.4 |
| Dihydro oxidation | 1.3 | 11.7 | 18.9 |
| Nitrosation route | 2.1 | 15.2 | 24.6 |
The SNAr/Japp–Klingemann protocol exhibits superior green chemistry metrics, with 82% atom economy compared to 67% for dihydro oxidation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Various substituted pyrazolopyridines.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Scaffold for Drug Design
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate serves as a crucial scaffold for designing inhibitors targeting various enzymes and receptors, particularly tropomyosin receptor kinases (TRKs). These kinases are implicated in numerous cancers, making this compound a potential candidate for cancer therapeutics .
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine can inhibit specific signaling pathways involved in cell proliferation. For instance, studies have shown that this compound can act as a selective inhibitor of cyclin-dependent kinases (CDKs), with significant effects on tumor cell lines such as HeLa and HCT116 .
Biological Studies
Investigation of Biological Pathways
This compound is utilized in biological studies to investigate the mechanisms underlying various diseases, including cancer and neurological disorders. Its ability to interact with multiple biological targets allows researchers to explore its effects on cellular processes and disease progression .
In Vivo Studies
In animal models, compounds similar to this compound have demonstrated significant anti-inflammatory effects, evidenced by reductions in edema in carrageenan-induced paw edema models .
Chemical Biology
Probing Biological Interactions
As a chemical probe, this compound aids in investigating interactions between small molecules and biological macromolecules. Such studies are essential for understanding drug mechanisms and optimizing therapeutic strategies .
Industrial Applications
Synthesis of Advanced Materials
this compound is also employed in the synthesis of advanced materials and as an intermediate in pharmaceutical production. Its chemical properties facilitate the development of new compounds with enhanced efficacy and specificity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in bromination and methylation patterns significantly affect its potency against specific cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates. The effective doses (ED50) have been calculated and compared against established anti-cancer drugs like indomethacin .
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Biological Activity
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS Number: 1352909-37-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.056 g/mol
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 433.2 ± 40.0 °C at 760 mmHg
- Flash Point : 215.8 ± 27.3 °C
Synthesis
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield fully substituted derivatives under mild conditions. These methods often involve the use of readily available starting materials and have been optimized for higher yields and purity .
Anti-inflammatory Effects
Recent studies indicate that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit notable anti-inflammatory properties. For instance, compounds related to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 | 0.04 |
| Indomethacin | 9.17 | TBD |
The half-maximal inhibitory concentration (IC) values for various derivatives demonstrate their potential as anti-inflammatory agents .
Anticancer Activity
In addition to anti-inflammatory properties, pyrazolo[4,3-b]pyridine derivatives have shown promise in anticancer research. The compound's ability to inhibit specific signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.
A study highlighted the use of pyrazolo[4,3-b]pyridine derivatives as lipid droplet biomarkers in HeLa cancer cells, demonstrating their versatility and potential application in cancer diagnostics .
Case Studies
-
In Vivo Studies :
- In a rat model for carrageenan-induced paw edema, compounds similar to this compound exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs.
- The effective doses (ED) were calculated and compared against established drugs like indomethacin.
- Structure–Activity Relationship (SAR) :
Q & A
Q. What are the common synthetic routes for Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and functionalization of pyrazolopyridine precursors. A key method includes:
- Cyclization : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr/NaBr under acidic conditions to introduce the bromo substituent .
- Esterification : Reaction with methyl chloroformate or methanol under catalytic acid/base conditions to install the carboxylate group.
Optimization Tips : - Use Pd₂(dba)₃/XPhos catalysts for cross-coupling steps to enhance yield (e.g., 70% yield achieved in analogous reactions) .
- Monitor reaction progress via LC-MS to identify intermediates and adjust reaction times.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 256.056 for C₈H₆BrN₃O₂) .
- X-ray Crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving ambiguities in regiochemistry .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., FGFR or FLT3), leveraging the compound’s pyrazolopyridine core for hydrogen bonding and hydrophobic interactions .
- SAR Studies : Compare with analogs like Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to identify critical substituents for activity. Bromine at position 3 enhances steric bulk, potentially improving target binding .
Q. What strategies address low yields in bromination steps during synthesis?
Q. How does the compound’s reactivity compare to non-brominated analogs in cross-coupling reactions?
- Enhanced Reactivity : The bromo group facilitates Suzuki-Miyaura couplings. For example, Pd-mediated coupling with arylboronic acids proceeds at 80°C in THF, whereas non-brominated analogs require harsher conditions (e.g., 120°C) .
- Side Reactions : Bromine may participate in unintended nucleophilic substitutions; use bulky ligands (e.g., XPhos) to suppress this .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of pyrazolopyridine derivatives?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, ATP concentration). For example, FGFR inhibition by Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate varied 10-fold across studies due to assay differences .
- Metabolic Stability : Evaluate plasma protein binding and microsomal stability, as bromine substitution can alter pharmacokinetics .
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?
- Dynamic Effects : X-ray structures may capture static conformations, whereas DFT calculations assume idealized geometries. Use SHELXPRO to refine disorder models in crystal structures .
- Solvent Interactions : Crystallization solvents (e.g., ethanol) can induce packing variations; compare multiple datasets to identify trends .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound?
Q. How can researchers validate the compound’s role in kinase inhibition pathways?
- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines treated with the compound.
- Competitive Binding Assays : Use TR-FRET kits to quantify displacement of ATP from kinase active sites .
Comparative Studies
Q. How does this compound compare to chlorinated analogs in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
